N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
CAS No.: 2549064-39-1
Cat. No.: VC11831832
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549064-39-1 |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide |
| Standard InChI | InChI=1S/C17H22N4O2/c1-3-23-16-6-4-15(5-7-16)19-17(22)20-10-14(11-20)12-21-9-13(2)8-18-21/h4-9,14H,3,10-12H2,1-2H3,(H,19,22) |
| Standard InChI Key | CEZGJSGGSDWNLN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)CN3C=C(C=N3)C |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)CN3C=C(C=N3)C |
Introduction
Chemical Characteristics
| Property | Value |
|---|---|
| Solubility | Likely soluble in organic solvents such as DMSO or ethanol. |
| Stability | Stable under standard laboratory conditions; sensitive to strong acids or bases. |
| Spectroscopic Features | Predicted IR peaks for NH (amide) and C=O groups; NMR signals for aromatic protons, pyrazole, and azetidine hydrogens. |
Synthesis
The synthesis of N-(4-ethoxyphenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide likely involves the following steps:
-
Preparation of Azetidine Intermediate:
-
Starting with azetidine derivatives, functionalization at the nitrogen atom can be achieved using appropriate carboxylic acid derivatives or acyl chlorides.
-
-
Introduction of Pyrazole Moiety:
-
The pyrazole group can be introduced via alkylation or nucleophilic substitution reactions using a pyrazole precursor such as 4-methylpyrazole.
-
-
Attachment of Ethoxyphenyl Group:
-
The ethoxyphenyl substituent can be added through amide bond formation using 4-ethoxyaniline and coupling reagents like EDC or DCC.
-
General Reaction Scheme
Potential Applications
This compound's structure suggests potential utility in pharmaceutical research due to its functional groups:
Pharmacological Activities
-
Anti-inflammatory Activity: Pyrazoles are well-documented for their COX-inhibitory properties.
-
Antimicrobial Potential: The azetidine ring could enhance activity against bacterial strains.
-
Anticancer Research: Carboxamide derivatives often show cytotoxic effects against cancer cells.
Drug Design
The combination of azetidine and pyrazole motifs makes this compound a promising scaffold for designing enzyme inhibitors or receptor antagonists.
Analytical Characterization
To confirm the identity and purity of the compound, the following techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
|---|---|
| IR Spectroscopy | Peaks for NH (~3300 cm), C=O (~1650 cm) |
| -NMR | Signals for aromatic protons, pyrazole methyl group, azetidine protons |
| -NMR | Carbon signals corresponding to carboxamide carbonyl, aromatic carbons |
Mass Spectrometry
The molecular ion peak at confirms the molecular weight.
Biological Implications
Although no direct studies on this specific compound were found in the sources provided, its structural analogs suggest the following:
-
High binding affinity to enzymes due to hydrogen-bonding capabilities of the carboxamide group.
-
Favorable pharmacokinetics owing to the lipophilic ethoxyphenyl group.
Further studies involving molecular docking and in vitro assays are required to evaluate its efficacy fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume